5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridine ring. The presence of these rings imparts significant chemical and biological properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted tetrazolo-pyridine compounds .
Scientific Research Applications
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- 5,6,7,8-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-7-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUIDOTYHSITMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=N2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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